molecular formula C7H7N3S B13674761 3-Hydrazinyl-1,2-benzothiazole CAS No. 62176-77-6

3-Hydrazinyl-1,2-benzothiazole

Cat. No.: B13674761
CAS No.: 62176-77-6
M. Wt: 165.22 g/mol
InChI Key: DCOLLAZCLKHACI-UHFFFAOYSA-N
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Description

(Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is a compound belonging to the class of isothiazoles, which are five-membered sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole typically involves the condensation of appropriate hydrazine derivatives with benzo[d]isothiazole precursors. One common method includes the reaction of 2,3-dihydrobenzo[d]isothiazole with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is used as a building block for synthesizing more complex molecules.

Biology and Medicine

The compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antiviral, antibacterial, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .

Industry

In the industrial sector, (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable for producing high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. Molecular docking studies have shown that the compound can form hydrogen bonds with key amino acids in target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-Hydrazono-2,3-dihydrobenzo[d]isothiazole is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other isothiazole derivatives and enhances its potential for various applications .

Properties

CAS No.

62176-77-6

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

1,2-benzothiazol-3-ylhydrazine

InChI

InChI=1S/C7H7N3S/c8-9-7-5-3-1-2-4-6(5)11-10-7/h1-4H,8H2,(H,9,10)

InChI Key

DCOLLAZCLKHACI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NN

Origin of Product

United States

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